7-Hydroxy Amoxapine-d8 (CAS: 1216833-74-7) is a stable isotope-labeled (SIL) internal standard corresponding to the major active metabolite of the tricyclic antidepressant amoxapine and the antipsychotic loxapine. In clinical and preclinical bioanalysis, the accurate quantification of hydroxylated metabolites is critical because they contribute significantly to the overall pharmacological profile of the parent drugs. Procuring this specific deuterated standard enables the validation of high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays by providing a chemically identical reference that mimics the extraction efficiency, chromatographic retention, and electrospray ionization (ESI) behavior of unlabeled 7-hydroxy amoxapine in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue [1].
Substituting 7-Hydroxy Amoxapine-d8 with generic structural analogs (such as clozapine) or parent-drug isotopes (such as Amoxapine-d8) compromises assay accuracy. Hydroxylation alters the molecule's polarity and partition coefficient, meaning that Amoxapine-d8 will exhibit different extraction recoveries during solid-phase or liquid-liquid extraction compared to the 7-hydroxy metabolite. Furthermore, in LC-MS/MS, non-isotopic structural analogs fail to co-elute exactly with the target analyte. This retention time mismatch exposes the analyte and the internal standard to different matrix components at the ionization source, leading to uncorrected ion suppression or enhancement. The exact deuterated metabolite guarantees identical physicochemical behavior, ensuring that the normalized matrix factor remains close to 1.0 and meeting regulatory guidelines for bioanalytical method validation [1].
In LC-MS/MS analysis of brain tissue and plasma, co-eluting endogenous lipids cause transient ion suppression. When a generic structural analog like clozapine is used as an internal standard, retention time mismatches result in uncorrected matrix effects, skewing quantitative accuracy by 15–30%. Procuring 7-Hydroxy Amoxapine-d8 provides exact chromatographic co-elution with the unlabeled target, yielding an IS-normalized matrix factor of approximately 1.0, effectively neutralizing matrix-induced ionization bias [1].
| Evidence Dimension | IS-Normalized Matrix Factor (Accuracy) |
| Target Compound Data | ~1.00 (±5% variance) |
| Comparator Or Baseline | 0.70–0.85 (15–30% variance) using structural analog IS (e.g., Clozapine) |
| Quantified Difference | 15–25% reduction in quantitative bias |
| Conditions | LC-MS/MS ESI+ mode in rat plasma and brain tissue homogenates |
Eliminating matrix-dependent bias is a strict requirement for regulatory bioanalytical assay validation, making the exact SIL-IS mandatory for reliable high-throughput screening.
The addition of a hydroxyl group makes 7-hydroxy amoxapine more polar than its parent compound, amoxapine. Consequently, using Amoxapine-d8 to track the extraction of the hydroxylated metabolite leads to quantification errors, as the parent isotope partitions differently during liquid-liquid extraction (LLE) or protein precipitation. 7-Hydroxy Amoxapine-d8 directly correlates with the 40-60% absolute recovery of the target analyte, ensuring that any sample loss during preparation is mathematically corrected in the final response ratio [1].
| Evidence Dimension | Extraction Recovery Correlation |
| Target Compound Data | 1:1 correlation with unlabeled 7-hydroxy amoxapine recovery |
| Comparator Or Baseline | Disproportionate recovery tracking using Amoxapine-d8 due to logP differences |
| Quantified Difference | Prevents >20% quantification error associated with differential extraction losses |
| Conditions | Liquid-liquid extraction or protein precipitation from biological fluids |
Accurate tracking of sample preparation losses prevents batch failures and costly re-runs in clinical pharmacokinetic studies.
Precision in selected reaction monitoring (SRM) requires the internal standard to elute simultaneously with the analyte. While generic in-class substitutes may elute >0.5 minutes apart under gradient conditions, 7-Hydroxy Amoxapine-d8 co-elutes within <0.05 minutes of unlabeled 7-hydroxy amoxapine. This alignment ensures that both molecules are subjected to the identical mobile phase composition and electrospray environment, which is critical for maintaining linear calibration curves down to lower limits of quantification (LLOQ) of 5 ng/g or less [1].
| Evidence Dimension | Retention Time (RT) Delta |
| Target Compound Data | ΔRT < 0.05 min (co-elution) |
| Comparator Or Baseline | ΔRT > 0.5 min using non-isotopic structural analogs |
| Quantified Difference | >10-fold tighter retention time alignment |
| Conditions | Reversed-phase UHPLC gradient elution |
Exact co-elution is required to maintain calibration linearity and achieve single-digit nanogram sensitivity in therapeutic drug monitoring.
Because 7-hydroxy amoxapine retains pharmacological activity, its precise quantification is necessary for monitoring loxapine and amoxapine therapy. 7-Hydroxy Amoxapine-d8 serves as the required internal standard for developing regulatory-compliant LC-MS/MS TDM panels that eliminate matrix-induced variability in patient plasma samples [1].
In animal models evaluating drug disposition across the blood-brain barrier, tissue matrices (like brain homogenates and CSF) cause severe ion suppression. The use of this specific deuterated standard ensures accurate measurement of metabolite partitioning into the central nervous system without analytical bias [1].
For contract research organizations (CROs) validating multiplexed assays for tricyclic antidepressants and their metabolites, substituting parent-drug isotopes with metabolite-specific SILs like 7-Hydroxy Amoxapine-d8 is required to meet regulatory guidelines for extraction recovery and matrix factor reproducibility [1].